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molecular formula C8H7Br2N B8740048 3,5-Dibromo-4-prop-2-enylpyridine

3,5-Dibromo-4-prop-2-enylpyridine

Cat. No. B8740048
M. Wt: 276.96 g/mol
InChI Key: HILZNHNPAQKLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06284755B1

Procedure details

A THF (100 mL) solution of 3,5-dibromopyridine (5 g, 21.1 mmol) at −78° C. was added via cannula to a solution of LDA (22.2 mmol) in THF (700 mL) at −78° C. keeping the temperature <60° C. After stirring for 10 min. at −78° C., allyl bromide (2.56 mL, 29.5 mmol) was added via syringe and the reaction mixture was stirred for 2 hr at −78° C. Saturated NH4Cl (100 mL) was added slowly to quench the reaction. The organic layer was separated, washed with brine and dried (MgSO4). Filtration and concentration in vacuo gave the title compound as an oil which was purified by chromatography on silica gel with hexane:ethyl acetate 9:1.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
22.2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[Li+].[CH3:10][CH:11]([N-]C(C)C)[CH3:12].C(Br)C=C.[NH4+].[Cl-]>C1COCC1>[CH2:12]([C:7]1[C:6]([Br:8])=[CH:5][N:4]=[CH:3][C:2]=1[Br:1])[CH:11]=[CH2:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.56 mL
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
22.2 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min. at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature <60° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hr at −78° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)C1=C(C=NC=C1Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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